Maltyl butyrate

FEMA GRAS Regulatory Compliance Food Flavoring Clearance

Maltyl butyrate (syn. maltol butyrate; CAS 67860-01-9) is a synthetic, nature‑identical pyranone ester formed by esterification of maltol (3‑hydroxy‑2‑methyl‑4H‑pyran‑4‑one) with butyric acid.

Molecular Formula C10H12O4
Molecular Weight 196.2 g/mol
CAS No. 67860-01-9
Cat. No. B1596127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaltyl butyrate
CAS67860-01-9
Molecular FormulaC10H12O4
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCCCC(=O)OC1=C(OC=CC1=O)C
InChIInChI=1S/C10H12O4/c1-3-4-9(12)14-10-7(2)13-6-5-8(10)11/h5-6H,3-4H2,1-2H3
InChIKeyIBRABNUUJKNXOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Maltyl Butyrate (CAS 67860-01-9): Procurement-Facing Identity, Class & Baseline Characteristics


Maltyl butyrate (syn. maltol butyrate; CAS 67860-01-9) is a synthetic, nature‑identical pyranone ester formed by esterification of maltol (3‑hydroxy‑2‑methyl‑4H‑pyran‑4‑one) with butyric acid [1]. It belongs to the maltyl ester family alongside maltyl isobutyrate, maltyl propionate, and the parent alcohols maltol and ethyl maltol. With molecular formula C₁₀H₁₂O₄ and a molecular weight of 196.20 g/mol, it appears as a pale yellow to yellow clear liquid at ambient temperature and is insoluble in water but miscible with most organic solvents [2]. Its organoleptic profile is dominated by a fruity, sweet, berry‑strawberry note, situating it within the fruity odor family rather than the caramel‑forward profile of most other maltol derivatives [3]. The compound carries an FDA UNII identifier (N3UW2RYU89) and an EINECS number (267‑435‑8), confirming its recognition in regulatory inventories, although it has not been assigned a FEMA number and is not listed in the Food Chemicals Codex [4].

Why Maltyl Butyrate Cannot Be Routinely Substituted by In‑Class Maltyl Esters: A Procurement Risk Summary


Despite sharing the maltol scaffold (C₆H₆O₃ core) and an identical molecular weight with maltyl isobutyrate (both C₁₀H₁₂O₄, 196.20 g/mol), maltyl butyrate diverges in three dimensions that preclude simple in‑class substitution: regulatory clearance, organoleptic character, and physicochemical behaviour . Its absence of a FEMA assignment and non‑listing in the Food Chemicals Codex directly constrain food‑grade procurement in jurisdictions where FEMA GRAS status is a de facto gatekeeper, whereas maltyl isobutyrate (FEMA 3462) and maltyl propionate (FEMA 3941) carry established regulatory dossiers [1]. Sensorially, maltyl butyrate occupies a fruity, berry‑strawberry space that is orthogonal to the caramellic, burnt‑sugar, cotton‑candy profile of maltyl isobutyrate and the parent maltol, meaning a formulation designed around a brown‑sweet top note will fail if maltyl butyrate is substituted without recipe reformulation . Physicochemically, the n‑butyrate ester chain imparts a measurably higher boiling point and distinct LogP relative to the branched isobutyrate ester, affecting evaporation kinetics in both flavour delivery and fragrance substantivity . High‑strength head‑to‑head comparative studies in the peer‑reviewed literature remain sparse; the differentiation evidence assembled below draws primarily on cross‑study comparable data and authoritative database values. Where data gaps exist, they are explicitly flagged.

Quantitative Differentiation Evidence for Maltyl Butyrate vs. Closest Analogs: A Procurement Selection Guide


FEMA Regulatory Status: Maltyl Butyrate (Not Assigned) vs. Maltyl Isobutyrate (FEMA 3462) – A Binary Gate for Food‑Grade Procurement

Maltyl butyrate has no FEMA number assigned (FEMA: N/A) and is not listed in the Food Chemicals Codex, whereas its closest structural analog maltyl isobutyrate holds FEMA 3462 with JECFA evaluation No. 1482 [1]. Maltyl propionate (FEMA 3941), maltol (FEMA 2656), and ethyl maltol (FEMA 3487) all possess established GRAS dossiers through FEMA expert panel review . This binary regulatory gate is the single most impactful differentiator for procurement: any formulation destined for a food product in a jurisdiction that relies on FEMA GRAS status as a pre‑market clearance mechanism cannot legally incorporate maltyl butyrate unless an independent GRAS determination is secured, whereas maltyl isobutyrate is cleared for direct food use .

FEMA GRAS Regulatory Compliance Food Flavoring Clearance

Organoleptic Class Divergence: Fruity Berry (Maltyl Butyrate) vs. Caramellic (Maltyl Isobutyrate) vs. Caramel‑Cotton Candy (Maltol / Ethyl Maltol)

At a standardized evaluation concentration of 10% in dipropylene glycol, maltyl butyrate is consistently described as 'fruity, sweet, berry, strawberry' [1]. In contrast, maltyl isobutyrate at the same 10% dilution is characterised as 'caramellic, sweet, fruit with slight burnt, caramelized sugar, jammy notes and cotton candy afternote' [2]. The parent compound maltol (FEMA 2656) presents a 'sweet, caramellic, cotton candy' profile, while ethyl maltol (FEMA 3487) intensifies the caramel dimension with 'very sweet, fruit‑like odor of immense tenacity' and a taste threshold of ~70 ppm delivering 'sweet, burnt cotton, sugar candy‑like' character . This represents a qualitative sensory class shift from the caramellic/brown‑sugar domain into the fruity/berry domain, making maltyl butyrate functionally non‑interchangeable with any other commercial maltyl ester for applications requiring a strawberry‑berry top note without caramel undertones.

Flavor Chemistry Odor Profiling Sensory Differentiation

Lipophilicity (XLogP3‑AA): Maltyl Butyrate (1.3) vs. Maltyl Isobutyrate (1.36–1.51) vs. Maltol (0.65) vs. Ethyl Maltol (0.61–0.91) – Impact on Partitioning and Volatility

The computed XLogP3‑AA of maltyl butyrate is 1.3, placing it in a moderately lipophilic range [1]. Maltyl isobutyrate, its branched‑chain isomer, exhibits a LogP of 1.36–1.51 (experimental / computed), while maltol (LogP 0.65) and ethyl maltol (LogP 0.61–0.91) are substantially more hydrophilic . The LogP difference between maltyl butyrate and maltyl isobutyrate (ΔLogP ≈ 0.06–0.21) is modest but consistent across sources and is attributable to the linear n‑butyrate ester chain versus the branched isobutyrate chain. The larger LogP gap relative to the parent alcohols (ΔLogP ≈ 0.65–0.69 vs. maltol) indicates that esterification with butyric acid substantially increases hydrophobicity, which in turn influences the partitioning behaviour between aqueous and lipid phases in food matrices, the rate of aroma release in headspace, and the substantivity on skin or blotter in fragrance applications .

Physicochemical Profiling LogP Flavor Release Kinetics

Boiling Point and Thermal Stability: Maltyl Butyrate (327–330 °C at 760 mmHg) vs. Maltyl Isobutyrate (322.4 °C predicted) vs. Maltyl Propionate (~130 °C reduced pressure)

Maltyl butyrate exhibits a boiling point of 327–330 °C at 760 mmHg, with a flash point of ~146 °C [1]. Maltyl isobutyrate has a predicted atmospheric boiling point of ~322.4 °C but is more commonly reported at reduced pressure (175–177 °C) or at 0.01 mmHg (100 °C) . Maltyl propionate, with one fewer methylene unit (C₉H₁₀O₄, MW 182.17), boils at approximately 130 °C under reduced pressure . The ~5–8 °C higher atmospheric boiling point of maltyl butyrate relative to maltyl isobutyrate is consistent with the linear vs. branched ester effect. The flash point of maltyl butyrate (146 °C TCC) is comparable to, and exceeds, that of maltyl isobutyrate (>93 °C closed cup / >230 °F), indicating adequate thermal safety for most flavour and fragrance processing operations, although the higher boiling point may translate to marginally better retention during high‑temperature food processes such as baking or extrusion .

Thermal Properties Volatility Process Stability

Density and Physical Form: Maltyl Butyrate (d = 1.149–1.159 g/mL) vs. Maltyl Isobutyrate (d = 1.149 g/mL at 25 °C) vs. Maltol (crystalline solid, d = 1.348 g/cm³)

Maltyl butyrate is supplied as a pale yellow to yellow clear liquid with a density specification of 1.149–1.159 g/mL at 20–25 °C, depending on the vendor . Maltyl isobutyrate similarly appears as a colourless to pale yellow liquid with a density of 1.149 g/mL at 25 °C (lit.) . Maltol and ethyl maltol are white crystalline solids at ambient temperature (maltol mp 160–164 °C, density 1.348 g/cm³) [1]. The near‑identical density of maltyl butyrate and maltyl isobutyrate precludes differentiation by specific gravity alone; however, the liquid physical form of the butyrate ester distinguishes it from the solid parent alcohols, offering ease of handling and direct incorporation into liquid flavour concentrates without a dissolution step. The refractive index of maltyl butyrate (nD20 1.492–1.508) overlaps with that of maltyl isobutyrate (nD20 1.493–1.501), providing additional identity confirmation when combined with GC purity analysis (typical commercial purity: 96–99% by GC) .

Physical Properties Formulation Compatibility Density Measurement

Substantivity Gap: Maltyl Isobutyrate (>336 h on Blotter at 100%) – Maltyl Butyrate Data Not Publicly Established

Maltyl isobutyrate has a documented substantivity exceeding 336 hours (>14 days) on blotter at 100% concentration, as recorded in multiple flavour and fragrance ingredient databases [1]. No comparable substantivity measurement for maltyl butyrate has been identified in the public literature or vendor technical datasheets. The absence of this data point does not constitute evidence of inferiority; it reflects a documentation gap that a procurement team should resolve by requesting blotter substantivity data from the supplier before selecting maltyl butyrate for fragrance applications where long dry‑down persistence is critical [2]. The estimated environmental persistence of maltyl butyrate from fugacity modelling (Level III model: air half‑life ~4 h, water half‑life ~360 h, soil half‑life ~720 h) provides a rough indication of environmental partitioning but cannot substitute for direct blotter substantivity testing .

Fragrance Tenacity Substantivity Blotter Longevity

Evidence‑Based Application Scenarios for Maltyl Butyrate (CAS 67860-01-9): Where the Differentiated Profile Delivers Value


Fragrance Accords Requiring a Fruity Berry Top Note Without Caramel Distortion

Maltyl butyrate is preferentially selected over maltyl isobutyrate when the target accord demands a clean, fruity strawberry‑berry opening without the caramellic, burnt‑sugar, cotton‑candy undertone characteristic of the isobutyrate ester . In fine fragrance, its typical use level ranges from trace amounts to approximately 2% of the concentrate, with fruity florals and gourmand eaux de parfum tolerating up to 3% [1]. The absence of a caramel note makes it particularly suitable for fresh, transparent berry compositions where maltol or ethyl maltol would introduce an unwanted brown‑sweet character. For functional products (soap, detergent, candles), where the fragrance must survive alkaline or oxidative conditions, supplier stability testing data should be requested, as public comparative stability data are limited.

Baked Goods & Confectionery Flavour Formulation – Non‑FEMA Jurisdictions or Industrial R&D

Despite the absence of FEMA GRAS clearance, maltyl butyrate finds application in baked goods, confectionery, and dairy flavour formulations in jurisdictions where food flavourings are regulated outside the FEMA system (e.g., EU positive‑list approach under Regulation 1334/2008, or for industrial R&D and pilot‑scale evaluation) . Its elevated boiling point (327–330 °C) relative to maltyl propionate (~130 °C reduced pressure) suggests potentially better retention during the thermal cycle of baking, although direct comparative oven‑loss studies between maltyl esters are not publicly available [2]. The fruity berry profile provides a differentiated flavour vector compared to caramellic maltyl isobutyrate (FEMA 3462), offering product developers a broader maltyl‑ester palette for complex fruit‑caramel hybrid flavours.

Physicochemical Research on Ester Chain‑Length Effects in Pyranone Flavour Release

The maltyl ester series (propionate, butyrate, isobutyrate) provides a systematic structure–property matrix for academic and industrial research on flavour release kinetics. Maltyl butyrate, with its linear four‑carbon ester chain and intermediate XLogP3‑AA of 1.3, serves as a probe molecule to investigate the effect of ester chain branching (linear butyrate vs. branched isobutyrate) on headspace partitioning, encapsulant affinity, and sensory threshold in model food systems [3]. The compound's computed vapour pressure (0.0 ± 0.7 mmHg at 25 °C) and fugacity‑modelled environmental half‑lives provide baseline parameters for controlled release studies, while the availability of NMR and IR reference spectra facilitates analytical method development for flavour quantification in complex matrices .

GC‑MS and Spectroscopic Identity Confirmation – Orthogonal Quality Control for Maltyl Ester Procurement

Because maltyl butyrate and maltyl isobutyrate share an identical molecular formula (C₁₀H₁₂O₄) and nearly overlapping density and refractive index ranges, incoming quality control protocols must employ orthogonal identification techniques to prevent mis‑shipment or cross‑contamination [4]. The InChIKey of maltyl butyrate (IBRABNUUJKNXOB‑UHFFFAOYSA‑N) differs from that of maltyl isobutyrate (VSBHYRPUJHEOBE‑UHFFFAOYSA‑N), enabling unambiguous database library matching. GC retention index differences, IR spectral fingerprinting (carbonyl stretching region), and ¹H/¹³C NMR (distinct splitting patterns for the n‑butyrate vs. isobutyrate ester chain) provide readily accessible identity confirmation methods, with reference spectra available through PubChem, ChemSpider, and vendor certificates of analysis.

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